molecular formula C21H23N3O2 B12236845 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12236845
M. Wt: 349.4 g/mol
InChI Key: LFBDHRDEYGKGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a cyclopentene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolidine derivative, followed by the introduction of the cyclopentene moiety. The final steps involve the formation of the pyridazine ring and the attachment of the phenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carbonyl chloride: A related compound used in the synthesis of various derivatives.

    1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol: Another compound with a similar core structure but different functional groups.

Uniqueness

3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine stands out due to its combination of a pyridazine ring with a phenyl group and a methoxy-pyrrolidine-cyclopentene moiety. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

cyclopent-3-en-1-yl-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H23N3O2/c25-21(18-8-4-5-9-18)24-13-12-16(14-24)15-26-20-11-10-19(22-23-20)17-6-2-1-3-7-17/h1-7,10-11,16,18H,8-9,12-15H2

InChI Key

LFBDHRDEYGKGHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4CC=CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.